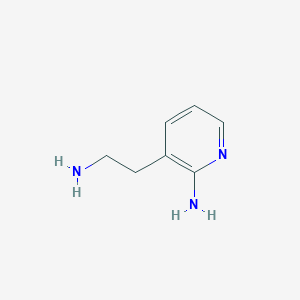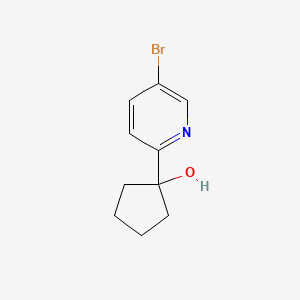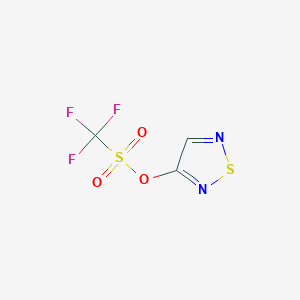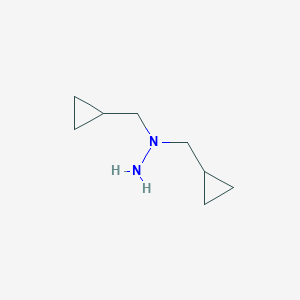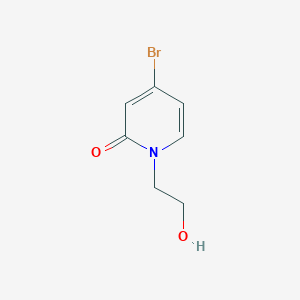
(2-(2-Fluorophenoxy)phenyl)methanamine
Overview
Description
“(2-(2-Fluorophenoxy)phenyl)methanamine” is a chemical compound used in scientific research . Its unique structure enables diverse applications, from drug synthesis to material science studies. It has a molecular weight of 217.24 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through condensation reactions . For example, novel metal complexes of N-(pyridin-2-ylmeth-ylene)methanamine were obtained as Schiff base by the condensation reaction of 2-pyri-dinecarboxaldehyde with methylamine .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorophenoxy group attached to a phenylmethanamine core . This structure enables its diverse applications in various fields.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 217.24 . More specific physical and chemical properties, such as melting point, boiling point, and density, were not found in the search results.Mechanism of Action
The mechanism of action of (2-(2-Fluorophenoxy)phenyl)methanamine involves its ability to selectively inhibit the reuptake of serotonin. This results in increased levels of serotonin in the synaptic cleft, which enhances neurotransmission and improves mood. The compound also has a weak affinity for other neurotransmitter receptors, such as norepinephrine and dopamine, but its primary mechanism of action is through serotonin reuptake inhibition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its ability to increase serotonin levels in the brain. This results in improved mood, reduced anxiety, and decreased symptoms of depression. The compound has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
The advantages of using (2-(2-Fluorophenoxy)phenyl)methanamine in lab experiments include its well-established mechanism of action and its ability to selectively inhibit serotonin reuptake. The compound is also readily available and has been extensively studied, which makes it a reliable tool for research. However, the limitations of using the compound include its potential side effects, such as nausea, insomnia, and sexual dysfunction, which may confound experimental results. The compound is also not suitable for long-term use due to its potential to cause serotonin syndrome.
Future Directions
There are several future directions for research on (2-(2-Fluorophenoxy)phenyl)methanamine. One area of interest is the development of new antidepressant medications that target specific subtypes of serotonin receptors. Another direction is the investigation of the compound's potential use in treating other psychiatric disorders, such as bipolar disorder and PTSD. Additionally, research on the compound's potential neuroprotective effects may lead to the development of new treatments for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications and mechanism of action. The compound works by selectively inhibiting serotonin reuptake, which results in improved mood and decreased symptoms of depression and anxiety. While the compound has advantages for lab experiments, such as its well-established mechanism of action, it also has limitations, such as potential side effects. Future research directions include the development of new antidepressant medications and investigation of the compound's potential use in treating other psychiatric disorders and neurodegenerative diseases.
Scientific Research Applications
(2-(2-Fluorophenoxy)phenyl)methanamine has been extensively studied for its potential applications in treating depression, anxiety, and obsessive-compulsive disorder (OCD). It works by inhibiting the reuptake of serotonin, which is a neurotransmitter that regulates mood, appetite, and sleep. The compound has also been investigated for its potential use in treating other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder (PTSD).
Properties
IUPAC Name |
[2-(2-fluorophenoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-6-2-4-8-13(11)16-12-7-3-1-5-10(12)9-15/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDIHNKOCHOMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201285697 | |
| Record name | 2-(2-Fluorophenoxy)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201285697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869945-31-3 | |
| Record name | 2-(2-Fluorophenoxy)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869945-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Fluorophenoxy)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201285697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-OL](/img/structure/B3392130.png)
![Butanoic acid, 3-hydroxy-4-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester, (S)-(9CI)](/img/structure/B3392136.png)

